6,8-Dichloro-3-methylimidazo[1,2-A]pyridine
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Overview
Description
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 6 and 8, along with a methyl group at position 3, makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-A]pyridine with aldehydes, malononitrile, and/or ethyl cyanoacetate . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine derivatives: Studied for their nematicidal and fungicidal activities.
Uniqueness
6,8-Dichloro-3-methylimidazo[1,2-A]pyridine is unique due to the presence of two chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6Cl2N2 |
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Molecular Weight |
201.05 g/mol |
IUPAC Name |
6,8-dichloro-3-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6Cl2N2/c1-5-3-11-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
InChI Key |
WNYWQLJRDWITRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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